N,N-Dimethyl-o-toluidine
Description
N,N-Dimethyl-o-toluidine (DMOT; CAS 609-72-3) is an aromatic tertiary amine with the molecular formula C₉H₁₃N. It is characterized by a dimethylamino group (-N(CH₃)₂) attached to the ortho position of a toluene ring. This compound is a colorless to pale yellow liquid with a boiling point of 63°C (closed cup) and a density of 0.94 g/cm³ . DMOT is widely used as a promoter or accelerator in polymerization reactions, particularly in scandium-catalyzed styrene polymerization, where it acts as a chain-transfer agent . It is also a key intermediate in the chemical synthesis of roseoflavin, an antibiotic riboflavin analog .
DMOT exhibits significant acute toxicity (oral, dermal, and inhalation), flammability, and environmental hazards, classified under storage code 6.1A (flammable, acute toxicity) .
Structure
3D Structure
Properties
IUPAC Name |
N,N,2-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8-6-4-5-7-9(8)10(2)3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEJGVSZUIJWBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Record name | N,N-DIMETHYL-O-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17430 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052279 | |
| Record name | N,N,2-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n-dimethyl-o-toluidine appears as a clear colorless liquid with an aromatic odor. Less dense than water and insoluble in water. Hence floats on water. May be toxic by skin absorption and inhalation. May release toxic vapors when burned., Clear colorless liquid with an aromatic odor; [CAMEO] Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | N,N-DIMETHYL-O-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17430 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-Dimethyl-o-toluidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20856 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
609-72-3, 29256-93-7 | |
| Record name | N,N-DIMETHYL-O-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17430 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethyl-o-toluidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,2-Trimethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N,N,?-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029256937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-o-toluidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N,N,2-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,2-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-dimethyl-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N,2-TRIMETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56PT61F2XE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
High-Temperature Autoclave Alkylation
The most widely documented method involves reacting o-toluidine with methanol in the presence of a Lewis acid catalyst, such as phosphorus oxychloride (POCl₃), under high-pressure conditions. Adapted from p-toluidine dimethylation protocols, this method achieves near-quantitative yields by employing an autoclave reactor at 280°C for 3 hours. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | 140–280°C |
| Pressure | 8 MPa (CO₂ + H₂ mixture) |
| Catalyst | Au/Al₂O₃ (1% loading) |
| Reaction Time | 7 hours |
| Yield | 98% |
The autoclave is first purged with nitrogen to prevent oxidation, followed by the introduction of CO₂ and H₂ to maintain inert conditions. Methanol acts as both solvent and methylating agent, with POCl₃ facilitating proton abstraction from the amine group.
Catalytic Methylation with Methanol
Alternative protocols utilize zeolite-based catalysts or acidic resins to lower energy requirements. For example, a fixed-bed reactor with H-beta zeolite achieves 85% yield at 200°C and 2 MPa pressure, reducing reaction time to 5 hours. This method minimizes byproducts like N-methyl-o-toluidine, which typically forms at suboptimal methanol-to-amine ratios.
Reductive Amination Approaches
Reductive amination of o-toluidine with formaldehyde and hydrogen gas offers a milder alternative to direct alkylation. In this two-step process:
-
Imine Formation : o-Toluidine reacts with formaldehyde to form an imine intermediate.
-
Reduction : The imine is hydrogenated using Pd/C or Raney nickel under 4–6 MPa H₂ pressure at 80–100°C.
This method achieves 90–95% yield with high selectivity, though it requires careful pH control (pH 6–7) to prevent over-reduction to N-methyl derivatives.
Purification and Post-Synthetic Processing
Alkaline Dephenolization
Crude this compound often contains phenolic byproducts (up to 1,000 ppm) from incomplete alkylation. Patent CN101838206A details a dephenolization process using 5–40% aqueous NaOH at 25–55°C. Phenol reacts with sodium hydroxide to form water-soluble phenoxide, which is separated via static settlement. Key conditions include:
| Parameter | Optimal Range |
|---|---|
| NaOH Concentration | 20–30% |
| Molar Ratio (NaOH:Crude) | 0.005–0.05:1 |
| Temperature | 38–43°C |
| Phenol Content (Final) | <30 ppm |
Static Settlement Separation
Post-dephenolization, the organic phase is washed with water (0.05–1:1 molar ratio relative to crude product) to remove residual alkali. Static settlers achieve phase separation within 1–2 hours, yielding >99.5% pure this compound.
Industrial-Scale Manufacturing Processes
Large-scale production employs continuous-flow reactors to enhance throughput. A patented system uses a series of stirred-tank reactors (STRs) coupled with inline analyzers to monitor methylation progress. Key features include:
-
Feedstock : o-Toluidine (99% purity), methanol (excess), POCl₃ (0.5–1.5 equiv).
-
Throughput : 500–1,000 kg/hr.
-
Energy Efficiency : Waste heat recovery reduces energy consumption by 20%.
Chemical Reactions Analysis
Lithiation and Electrophilic Substitution
The dimethylamino group activates the aromatic ring toward electrophilic substitution, particularly at positions ortho and para to the amine. When treated with n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA) , selective lithiation occurs at the methyl-substituted carbon of the toluidine ring . This intermediate undergoes:
-
Deuteration : Exchange with deuterium oxide (D₂O) yields deuterated derivatives.
-
Electrophilic Condensation : Reactions with electrophiles like aldehydes or ketones form coupled products .
Mechanistic Insight : TMEDA enhances the reactivity of n-BuLi by stabilizing the lithium ion, facilitating deprotonation at the methyl-substituted position .
Acid-Base Reactions
The tertiary amine group participates in exothermic neutralization reactions with acids to form water-soluble salts:
Common acids (HX) include HCl, H₂SO₄, and HNO₃. These salts are typically crystalline and stable under ambient conditions .
Hazard Note : Neutralization generates heat, necessitating controlled conditions to avoid thermal runaway .
Reactivity with Electrophiles
The aromatic ring undergoes electrophilic substitution under specific conditions:
Key Observation : Steric hindrance from the methyl group directs substitution to less hindered positions .
Incompatibility and Hazardous Reactions
This compound exhibits reactive incompatibilities with:
-
Isocyanates : Forms unstable adducts.
-
Peroxides : Risk of explosive decomposition.
-
Strong Reducing Agents (e.g., LiAlH₄) : Generates flammable hydrogen gas .
Safety Data : Combustion releases toxic fumes (NOₓ, CO), requiring fire suppression with dry chemicals or alcohol-resistant foam .
Role in Polymerization
As a co-initiator in redox systems, it accelerates free-radical polymerization of acrylic resins and dental composites. For example, with benzoyl peroxide , it generates radicals via electron transfer:
This reaction is critical in dental adhesives and industrial coatings .
Comparative Reactivity
A comparison with related compounds highlights positional effects:
| Compound | Reactivity with Electrophiles | Preferred Application |
|---|---|---|
| This compound | Moderate (steric hindrance) | Polymerization catalysts |
| N,N-Dimethyl-p-toluidine | High (para-directing amine) | Dye intermediates |
Scientific Research Applications
Chemical Synthesis
Starting Reagent for Organic Synthesis
N,N-Dimethyl-o-toluidine serves as a starting reagent in the synthesis of various organic compounds, including pharmaceuticals and dyes. A notable application is its use in the synthesis of roseoflavin, a vitamin B2 analog that has potential applications in nutrition and biochemistry . Furthermore, it has been employed in electrophilic condensation reactions and as a precursor for the preparation of phosphoramidates and phosphorimidates .
Materials Science
Curing Agent in Polymers
DMOT is used as a curing agent in the production of polymeric materials, particularly in epoxy resins. Its ability to accelerate the curing process makes it valuable in the manufacture of adhesives and coatings. The compound enhances the mechanical properties of the final product by promoting cross-linking during polymerization .
Dental Materials
In dental applications, DMOT is incorporated into dental resins and cements. It acts as an accelerator for the polymerization of methacrylate-based materials, which are commonly used for dental restorations. This application is critical as it ensures the quick setting of materials, allowing for efficient dental procedures .
Toxicological Studies
Health Risks and Carcinogenicity
Research indicates that this compound poses significant health risks, including potential carcinogenic effects. Studies have shown that exposure to DMOT can lead to liver tumors and other malignancies in laboratory animals . The National Toxicology Program (NTP) conducted extensive studies revealing that DMOT induces oxidative damage and hematologic toxicity, leading to conditions such as methemoglobinemia . These findings underscore the importance of handling DMOT with caution in both industrial and laboratory settings.
Data Table: Summary of Applications
Case Studies
-
Synthesis of Roseoflavin
- Researchers utilized DMOT as a precursor to synthesize roseoflavin, demonstrating its versatility in organic synthesis. The process highlighted the compound's role in producing bioactive molecules with nutritional significance.
- Toxicological Assessment
- Dental Material Development
Mechanism of Action
N,N-Dimethyl-o-toluidine exerts its effects through various chemical interactions. It neutralizes acids in exothermic reactions to form salts and water. The compound can also generate hydrogen gas when combined with strong reducing agents like hydrides . The molecular targets and pathways involved in these reactions include the formation of salts and the release of hydrogen gas .
Comparison with Similar Compounds
Structural and Electronic Properties
Key Compounds for Comparison:
- N,N-Dimethylaniline (DMA; CAS 121-69-7) : Lacks a methyl substituent on the benzene ring.
- N,N-Dimethyl-p-toluidine (DMPT; CAS 99-97-8): Features a para-methyl group relative to the dimethylamino group.
- N,N-Dimethyl-m-toluidine (DMMT; CAS 121-72-2) : Contains a meta-methyl group.
Key Insights :
- The ortho-methyl group in DMOT sterically hinders conjugation between the dimethylamino lone pair and the aromatic ring, increasing basicity compared to DMA .
- Para and meta isomers (DMPT, DMMT) allow partial conjugation, resulting in intermediate basicity.
Reactivity in Catalytic Systems
Yttrium-Catalyzed C–H Alkylation :
- DFT calculations attribute this to preferential benzylic C(sp³)–H activation in DMOT, which forms a high-energy transition state for alkene insertion .
- In contrast, DMA readily undergoes ortho-selective alkylation due to unhindered C(sp²)–H activation .
Scandium-Catalyzed Polymerization :
- DMOT serves as a chain-transfer agent in styrene polymerization, enabling controlled molecular weight distribution. This role is attributed to its ability to stabilize cationic scandium intermediates .
- DMA and DMPT are less effective in this context, likely due to differences in steric and electronic interactions with the metal center .
Photopolymerization Initiation :
- DMPT (para isomer) is used as a photoinitiator in N-phenyl maleimide polymerization, forming charge-transfer complexes with monomers .
Key Insights :
- DMA and DMPT show clastogenic and aneugenic activity, while DMOT’s genotoxicity profile remains less characterized .
- All compounds require stringent handling due to flammability and toxicity .
Biological Activity
N,N-Dimethyl-o-toluidine (DMOT) is an organic compound that has garnered attention for its biological activity and potential health effects. This article explores its biological activity, including toxicological studies, carcinogenicity, and its role in various applications.
- Chemical Formula : C₉H₁₃N
- Molecular Weight : 135.21 g/mol
- Boiling Point : 76 °C at 18 mmHg
- Density : 0.929 g/mL at 25 °C
General Toxicity
Toxicological evaluations indicate that DMOT exhibits significant biological activity, particularly in relation to its toxicity and potential carcinogenic effects. A study conducted on F344/N rats and B6C3F1 mice revealed that exposure to DMOT resulted in various health issues, including:
- Hematologic Toxicity : Exposure led to macrocytic regenerative anemia characterized by increased methemoglobin levels and Heinz body formation. This was evident within weeks of exposure, indicating a rapid onset of hematologic changes .
- Organ-Specific Toxicity : Significant lesions were observed in the liver, nasal cavity, and spleen of treated animals. The liver showed increased incidences of hepatocellular adenomas and carcinomas, particularly in high-dose groups .
Carcinogenicity
DMOT has been identified as a potential carcinogen. In chronic studies, animals receiving DMOT showed increased rates of liver tumors, including hepatoblastomas in mice and transitional epithelial adenomas in rats. The following table summarizes key findings from these studies:
| Study Type | Dose (mg/kg) | Observed Effects |
|---|---|---|
| 2-Year Study | 6, 20, 60 | Increased liver tumors in both rats and mice |
| 3-Month Study | 125, 250 | High mortality; significant organ damage noted |
| Hematologic Study | Various | Macrocytic anemia; elevated methemoglobin levels |
The mechanisms underlying the biological activity of DMOT include:
- Methemoglobinemia : This condition arises from the oxidation of hemoglobin, leading to reduced oxygen transport in the blood. It serves as an early indicator of other toxic effects .
- Oxidative Stress : DMOT-induced oxidative damage at target sites may contribute to the development of tumors and other toxicological outcomes .
Case Study: Dental Materials
Research has shown that N,N-dimethyl-p-toluidine (a closely related compound) is utilized in dental materials. Studies highlighted its potential to induce malignant liver neoplasms in experimental models, reinforcing concerns regarding its safety profile when used in medical applications .
Environmental Impact
While DMOT is not classified as hazardous under normal conditions, it is essential to handle it with care due to potential toxic effects upon exposure. Its stability under standard conditions suggests limited environmental degradation; however, improper disposal could lead to harmful ecological consequences.
Q & A
Basic Questions
Q. What are the key physicochemical properties of N,N-Dimethyl-o-toluidine relevant to laboratory handling and experimental design?
- Answer: Critical physicochemical parameters include:
- Boiling point: 76 °C at 18 mmHg .
- Density: 0.929 g/mL at 25 °C .
- Refractive index: .
- Flash point: 63 °C (closed cup) .
- Molecular formula: (SMILES: ) .
These properties guide solvent compatibility, distillation conditions, and safety protocols (e.g., avoiding open flames).
Q. How can This compound be synthesized and purified for laboratory use?
- Answer: Synthesis typically involves alkylation of o-toluidine with methylating agents (e.g., methyl iodide) under basic conditions. Purification methods include:
- Vacuum distillation (utilizing its low boiling point under reduced pressure) .
- Chromatography: Gas chromatography (GC) using polar columns (e.g., methyl silicone) with Kovats retention indices for verification .
Q. What safety precautions are critical when working with This compound?
- Answer: Key precautions include:
- Personal protective equipment (PPE): Gloves, goggles, and fume hoods due to acute toxicity (dermal, oral, inhalation; Hazard Class 6.1A) .
- Environmental precautions: Avoid aquatic release (WGK 1 hazard classification) .
- Storage: In combustibles-acute toxicant storage (Class 6.1A) away from oxidizers .
Advanced Research Questions
Q. How does the steric hindrance from the ortho-methyl group influence the electronic properties and basicity of This compound compared to its para-isomer?
- Answer: The ortho-methyl group disrupts coplanarity between the nitrogen’s p-orbital and the aromatic ring, preventing resonance stabilization of the lone pair. This increases basicity (pKa ~1–2 units higher than N,N-dimethylaniline) .
- Experimental validation: Compare basicity via potentiometric titration in non-aqueous solvents (e.g., acetic acid).
- Computational support: DFT calculations show reduced conjugation in ortho-isomers .
Q. What role does This compound play in rare-earth-catalyzed C–H alkylation reactions?
- Answer: It acts as a stabilizing ligand in scandium-catalyzed systems, facilitating alkene insertion into C–H bonds. Computational studies (DFT) suggest:
- Coordination with cationic Sc centers stabilizes transition states (e.g., TS3 in sulfide-mediated mechanisms) .
- Kinetic isotope effect (KIE) studies (e.g., substitution) confirm its role in proton transfer steps .
Q. How can researchers resolve contradictions in thermodynamic data for This compound (e.g., enthalpy of vaporization)?
- Answer: Discrepancies arise from measurement techniques (e.g., static vs. dynamic vapor pressure methods). Recommended approaches:
- Critical constants: Use NIST-subscribed databases for validated phase-change data (e.g., ) .
- Cross-verification: Compare gas-phase thermochemistry (e.g., enthalpy of formation) with group contribution models .
Q. What methodologies are recommended for analyzing environmental persistence and ecotoxicity of This compound?
- Answer: Key steps include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
